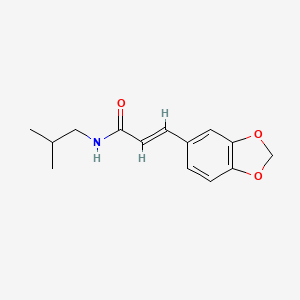

Fagaramide

Description

Structure

3D Structure

Properties

CAS No. |

495-86-3 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide |

InChI |

InChI=1S/C14H17NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3-7,10H,8-9H2,1-2H3,(H,15,16)/b6-4+ |

InChI Key |

WKWYNAMJWDRHBP-GQCTYLIASA-N |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CC(C)CNC(=O)C=CC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Fagaramide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Fagaramide, a bioactive compound of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document outlines the primary plant sources, detailed protocols for its isolation, and an elucidation of its biosynthetic pathway.

Executive Summary

This compound is a naturally occurring alkamide predominantly found within the plant genus Zanthoxylum, belonging to the Rutaceae family. This compound has been identified in various parts of these plants, including the stem bark, root bark, and fruits. While numerous qualitative studies confirm its presence across a range of Zanthoxylum species, a notable gap exists in the scientific literature regarding standardized, comparative quantitative data on this compound yields from these sources. This guide synthesizes the available information to facilitate further research and development.

Natural Sources of this compound

This compound has been isolated from a variety of Zanthoxylum species, which are distributed across tropical and subtropical regions of the world. The primary plant sources are detailed in the table below.

| Plant Species | Family | Plant Part(s) Containing this compound |

| Zanthoxylum zanthoxyloides (Lam.) Zepern. & Timler | Rutaceae | Stem bark, Root bark[1][2][3] |

| Zanthoxylum leprieurii (Guill. & Perr.) Engl. | Rutaceae | Stem bark, Fruits[4][5] |

| Zanthoxylum chalybeum Engl. | Rutaceae | Stem bark[6] |

| Zanthoxylum gilletii (De Wild.) P.G.Waterman | Rutaceae | Stem bark[7] |

| Zanthoxylum schinifolium Siebold & Zucc. | Rutaceae | Not specified in available abstracts[1] |

| Fagara heitzii (synonymous with a Zanthoxylum species) | Rutaceae | Not specified in available abstracts[5] |

| Asarum sagittarioides | Aristolochiaceae | Not specified in available abstracts |

It is important to note that while this compound is a known constituent of these plants, the concentration can vary based on geographical location, season of harvest, and the specific plant part utilized. Unfortunately, quantitative data on the percentage yield of pure this compound from the raw plant material is not consistently reported in the available literature. Studies have reported the yield of crude extracts, such as a 10.77% yield of 70% ethanolic extract from the stem bark of Zanthoxylum zanthoxyloides and a 10.5% yield of methanolic extract from the root bark of the same species. However, the specific concentration of this compound within these extracts remains largely undocumented.[8][9]

Experimental Protocols for Isolation of this compound

The following are detailed methodologies for the extraction and isolation of this compound from Zanthoxylum species, synthesized from published research.

Protocol 1: Isolation from Zanthoxylum zanthoxyloides Stem Bark

This protocol is based on a methodology employing Soxhlet extraction followed by column chromatography.[1][10]

1. Plant Material Preparation:

- Collect fresh stem bark of Zanthoxylum zanthoxyloides.

- Air-dry the bark at room temperature until brittle.

- Grind the dried bark into a fine powder using a mechanical grinder.

2. Extraction:

- Place the powdered stem bark (e.g., 1 kg) into a large cellulose thimble.

- Perform continuous extraction in a Soxhlet apparatus using n-hexane as the solvent for approximately 72 hours.

- After extraction, concentrate the hexane extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude hexane extract.

3. Chromatographic Separation:

- Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.

- Dissolve a portion of the crude hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

- Load the adsorbed sample onto the top of the prepared column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

- Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).

- Visualize the spots on the TLC plates under UV light (254 nm) or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

- Combine the fractions containing this compound based on their TLC profiles.

- Concentrate the combined fractions to yield purified this compound.

4. Characterization:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Protocol 2: Isolation from Zanthoxylum leprieurii Stem Bark

This protocol utilizes a solvent mixture for extraction.

1. Plant Material Preparation:

- Follow the same procedure as in Protocol 1 for the preparation of the powdered stem bark of Zanthoxylum leprieurii.

2. Extraction:

- Macerate the powdered stem bark in a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 48-72 hours with occasional agitation.

- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

3. Chromatographic Separation and Purification:

- Subject the crude extract to column chromatography on silica gel using a gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

- Monitor the fractions by TLC to identify those containing this compound.

- Further purify the this compound-containing fractions using techniques such as preparative TLC or repeated column chromatography until a pure compound is obtained.

4. Characterization:

- Characterize the final product using spectroscopic methods as described in Protocol 1.

Biosynthetic Pathway of this compound

This compound, being a cinnamamide derivative, is synthesized in plants through the phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into a variety of secondary metabolites. The biosynthesis of this compound involves the formation of a cinnamic acid derivative which is then condensed with isobutylamine.

Caption: Proposed biosynthetic pathway of this compound.

The diagram above illustrates a plausible biosynthetic route to this compound. The initial steps involving the conversion of L-phenylalanine to substituted cinnamoyl-CoA esters are well-established parts of the general phenylpropanoid pathway. The latter steps, including the formation of the methylenedioxy bridge and the specific amide synthase responsible for the condensation with isobutylamine (derived from the amino acid valine), are proposed based on the structure of this compound and general knowledge of plant secondary metabolism.

Conclusion

This compound is a promising natural product found primarily in the genus Zanthoxylum. This guide provides a foundational understanding of its natural sources and methods for its isolation, which are critical for advancing research into its pharmacological properties and potential therapeutic applications. The elucidation of its biosynthetic pathway offers insights for potential synthetic biology approaches to its production. Further research is warranted to establish a comprehensive quantitative profile of this compound across its various plant sources to aid in the selection of high-yielding species for targeted drug discovery and development efforts.

References

- 1. file.sdiarticle3.com [file.sdiarticle3.com]

- 2. journals.athmsi.org [journals.athmsi.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 8. Acute toxicity effects of the methanolic extract of Fagara zanthoxyloides (Lam.) root-bark - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. journalsarjnp.com [journalsarjnp.com]

Fagaramide: A Technical Guide to its Discovery, Isolation, and Characterization from Zanthoxylum Species

Introduction

Fagaramide is a naturally occurring alkamide found in various plant species, most notably within the genus Zanthoxylum (Family: Rutaceae).[1] This genus, comprising species commonly known as prickly ash, is widely distributed in tropical and subtropical regions and has a long history in traditional medicine for treating a range of ailments, including pain, inflammation, microbial infections, and sickle cell anemia.[2][3][4] this compound, specifically trans-fagaramide, is recognized for its diverse and potent biological activities, including antimicrobial, cytotoxic, antimycobacterial, and antiplasmodial properties.[3][5][6]

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery of this compound and the methodologies for its isolation and characterization from Zanthoxylum species. It consolidates key experimental protocols, quantitative data, and known biological pathways into a comprehensive resource to facilitate further research and development.

Discovery and Distribution in Zanthoxylum Species

This compound belongs to the class of cinnamamides and is structurally identified as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide.[1][5] It has been isolated from numerous plants, with the Zanthoxylum genus being a primary source. The compound's presence is not ubiquitous across all species, but it has been consistently identified in the stem bark, root bark, and leaves of several key species.

Table 1: Documented Zanthoxylum Species Containing this compound

| Zanthoxylum Species | Plant Part(s) | Reference(s) |

| Z. zanthoxyloides | Stem Bark, Root | [4][5][7] |

| Z. chalybeum | Stem Bark | [6][7] |

| Z. leprieurii | Stem Bark | [5] |

| Z. paracanthum | Stem Bark | [6][7] |

| Z. rhoifolium | Bark | [8][9] |

| Z. schinifolium | Leaves | [10][11] |

| Z. gilletii | Stem Bark | [1][3] |

| Z. macrophylla | Not specified | [7] |

Isolation and Purification: Experimental Protocols

The isolation of this compound from Zanthoxylum species typically follows a multi-step process involving extraction, fractionation, and purification. Bioassay-guided fractionation is often employed to target fractions with the desired biological activity.[2] The following sections detail a generalized but comprehensive protocol synthesized from multiple cited methodologies.

Plant Material Preparation

-

Collection and Identification : The plant material (e.g., stem bark of Z. zanthoxyloides) is collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.[10]

-

Drying and Pulverization : The collected plant material is air-dried at room temperature in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried material is then ground into a coarse powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient solvent extraction.[10]

Solvent Extraction

The powdered plant material is subjected to extraction to isolate the crude mixture of secondary metabolites.

-

Apparatus : Soxhlet apparatus.

-

Solvent : n-Hexane is commonly used for the initial extraction of lipophilic compounds like this compound.[7][10][12] Other solvent systems, such as a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂), have also been successfully used.[6]

-

Procedure :

-

Approximately 1 kg of the pulverized plant material is packed into the thimble of the Soxhlet apparatus.[10]

-

The material is extracted with n-hexane for approximately 72 hours.[10]

-

The resulting crude hexane extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C to yield a viscous residue.[10]

-

Chromatographic Fractionation and Purification

The crude extract is a complex mixture and requires chromatographic separation to isolate pure this compound.

-

Column Chromatography (Initial Fractionation) :

-

Stationary Phase : Silica gel (e.g., 230–400 mesh).[13]

-

Procedure :

-

A slurry is prepared by adsorbing the crude extract (e.g., 10 g) onto a small amount of silica gel (e.g., 8 g).[7]

-

The slurry is loaded onto a gravity column packed with silica gel.

-

The column is eluted using a gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A typical gradient involves mixtures of n-hexane and ethyl acetate (EtOAc) in increasing ratios (e.g., 100:0, 90:10, 85:15, 80:20 v/v).[7][12]

-

Fractions (e.g., 20 mL each) are collected and monitored by Thin Layer Chromatography (TLC).[7]

-

-

-

Thin Layer Chromatography (TLC) Monitoring :

-

Stationary Phase : Silica gel plates (e.g., Silica gel 60 F₂₅₄).

-

Mobile Phase : Hexane:EtOAc mixtures.

-

Visualization : Spots are visualized under UV light or by charring with a spray reagent (e.g., concentrated sulfuric acid).[7] Fractions exhibiting similar TLC profiles (e.g., a single spot with an Rf value of ~0.61-0.63 in a hexane:EtOAc system) are pooled together.[7]

-

-

Recrystallization (Final Purification) :

-

The pooled fractions containing the compound of interest are concentrated.

-

The residue is recrystallized from a suitable solvent, such as ethyl acetate, to yield pure white crystals of this compound.[7]

-

The overall workflow for the isolation and characterization of this compound is depicted below.

References

- 1. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications [mdpi.com]

- 3. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]

- 4. journals.athmsi.org [journals.athmsi.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and Genotoxicity Evaluation of Zanthoxylum rhoifolium Lam and In Silico Studies of Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. file.sdiarticle3.com [file.sdiarticle3.com]

- 11. researchgate.net [researchgate.net]

- 12. journalsarjnp.com [journalsarjnp.com]

- 13. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

Fagaramide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a naturally occurring alkamide, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and established experimental protocols for evaluating its biological effects. The document details its mechanism of action, particularly in cytotoxicity and antimicrobial activities, and summarizes key quantitative data. Furthermore, it presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Physicochemical Properties

This compound is chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 495-86-3 | [1] |

| Molecular Weight | 247.29 g/mol | [2] |

| Molecular Formula | C14H17NO3 | [2] |

Synthesis

A general representation of a synthetic approach for this compound analogs involves a peptide coupling reaction, as illustrated below.

Caption: General workflow for the synthesis of this compound analogs.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its cytotoxic and antimicrobial properties being the most extensively studied.

Cytotoxic Activity and Apoptosis

This compound and its derivatives have demonstrated moderate cytotoxic effects against various cancer cell lines, including leukemia cells.[3][4] The underlying mechanism is believed to involve the induction of apoptosis. While the precise signaling cascade for this compound is still under investigation, studies on related compounds suggest the involvement of key apoptosis-regulating proteins. A proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the caspase cascade.

Western blot analysis is a crucial technique to elucidate the apoptotic pathway induced by this compound. Key proteins to investigate include:

-

Bcl-2 family proteins: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

-

Caspases: Initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3).

-

PARP: Poly (ADP-ribose) polymerase, a substrate of activated caspases.

References

Elucidating the Anticancer Mechanisms of Fagaramide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Fagaramide, a naturally occurring alkamide found in plants of the Zanthoxylum genus, has demonstrated cytotoxic effects against various cancer cell lines, sparking interest in its potential as a chemotherapeutic agent. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, presenting available data, outlining experimental approaches, and visualizing putative signaling pathways.

Core Anticancer Activities of this compound

This compound exhibits moderate cytotoxic activity against a range of cancer cell lines, including multidrug-resistant leukemia (CCRF-CEM and CEM/ADR5000), breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and glioblastoma (U-87) cells.[1][2][3][4] Its anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest, processes fundamental to controlling cell proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines. This data is crucial for comparing its potency across different cancer types and for designing future preclinical studies.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | CCRF-CEM | Leukemia | < 50 | [1][2][3] |

| This compound | CEM/ADR5000 | Multidrug-Resistant Leukemia | < 50 | [1][2][3] |

| trans-fagaramide analog | MCF7 | Breast Adenocarcinoma | > 50 | [4] |

| trans-fagaramide analog | HepG2 | Hepatocellular Carcinoma | > 50 | [4] |

| trans-fagaramide analog | U-87 | Glioblastoma | > 50 | [4] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anticancer effects is through the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle.

Apoptosis Induction:

This compound has been observed to induce apoptosis in prostate cancer cell lines.[5] The process of apoptosis is a tightly regulated cellular program that involves a cascade of molecular events leading to cell death. Natural compounds can trigger apoptosis through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the release of pro-apoptotic factors.[8][9][10][11][12] While the precise apoptotic pathway activated by this compound is not fully elucidated, the involvement of mitochondria is a strong possibility given the mechanisms of other natural anticancer compounds.[6][7][13][14]

Cell Cycle Arrest:

In addition to apoptosis, this compound can induce cell cycle arrest, preventing cancer cells from progressing through the phases of division.[15][16][17][18] This is a common mechanism for many chemotherapeutic agents, which often target the machinery that regulates cell cycle checkpoints.[15][16] By arresting the cell cycle, this compound allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

Putative Signaling Pathways

Based on the known mechanisms of other natural compounds and the general landscape of cancer cell signaling, several pathways are likely targets of this compound. However, direct experimental evidence specifically for this compound is limited.

1. Reactive Oxygen Species (ROS) - Mediated Apoptosis:

Many natural anticancer compounds exert their effects by increasing the intracellular levels of ROS.[8][9][10] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

Caption: Putative ROS-mediated apoptotic pathway induced by this compound.

2. Modulation of Key Survival Pathways:

This compound may also interfere with key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[19][20][21][22][23][24] These pathways are frequently dysregulated in cancer and are major targets for drug development.[6][19][25][26][27][28][29]

Caption: Potential inhibition of pro-survival signaling pathways by this compound.

3. Anti-inflammatory Action:

Chronic inflammation is a known driver of cancer progression. This compound has demonstrated anti-inflammatory properties, which may contribute to its overall anticancer effect.[30][31] This action is likely mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Caption: this compound's potential anti-inflammatory mechanism contributing to its anticancer activity.

Experimental Protocols

To further elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

1. Cell Viability and Cytotoxicity Assays:

-

MTT Assay: To determine the dose-dependent effect of this compound on the metabolic activity of cancer cells, providing IC50 values.

-

Trypan Blue Exclusion Assay: To quantify the number of viable and non-viable cells after treatment.

2. Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic, necrotic, and live cells using flow cytometry.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) to determine the apoptotic pathway involved.

-

Western Blot Analysis: To detect the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

3. Cell Cycle Analysis:

-

Flow Cytometry with Propidium Iodide (PI) Staining: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis: To measure the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

4. Signaling Pathway Analysis:

-

Western Blot Analysis: To assess the phosphorylation status and total protein levels of key components of signaling pathways like PI3K, Akt, mTOR, and various MAPKs (ERK, JNK, p38).

-

Reporter Gene Assays: To measure the transcriptional activity of transcription factors like NF-κB.

5. ROS Detection:

-

Flow Cytometry with Dihydroethidium (DHE) or Dichlorofluorescein Diacetate (DCF-DA): To quantify intracellular ROS levels.

The following diagram outlines a general experimental workflow for investigating the mechanism of action of this compound.

Caption: A logical workflow for the experimental investigation of this compound's anticancer mechanism.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cytotoxic effects against various cancer cells. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest. However, the specific molecular pathways that this compound modulates to achieve these effects are not yet fully understood. Future research should focus on detailed investigations into its impact on key cancer-related signaling pathways, the role of ROS generation, and its potential for synergistic effects with existing chemotherapeutic drugs. A comprehensive understanding of its molecular targets will be critical for the development of this compound as a novel anticancer therapeutic.

References

- 1. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative activities of Fagara xanthoxyloides and Pseudocedrela kotschyi against prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]

- 7. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species-dependent signaling regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 20. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the Akt/PI3K/mTOR signaling pathway for complete eradication of keloid disease by sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 31. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Fagaramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a naturally occurring alkamide found in various plant species of the Zanthoxylum genus, has demonstrated a noteworthy spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's efficacy against a range of pathogenic bacteria and fungi. Quantitative data on its minimum inhibitory, bactericidal, and fungicidal concentrations are presented, alongside detailed experimental protocols for antimicrobial susceptibility testing. Furthermore, this guide elucidates a putative mechanism of action for this compound, drawing parallels with structurally similar compounds and highlighting its potential as a lead compound in the development of novel antimicrobial agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds. This compound, a cinnamamide derivative, has been identified as a promising candidate due to its documented inhibitory effects against a variety of microorganisms.[1][2] This guide aims to consolidate the available data on the antimicrobial properties of this compound, providing a valuable resource for researchers in the fields of microbiology, natural product chemistry, and drug discovery.

Quantitative Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound has been quantitatively assessed against several clinically relevant bacterial and fungal species. The primary metrics used to define its activity are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Antibacterial Activity

This compound has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. The available MIC and MBC data are summarized in Table 1.

Table 1: Antibacterial Spectrum of this compound and trans-Fagaramide

| Test Organism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | trans-Fagaramide MIC (µg/mL) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 10 | 20 | - | [2] |

| Vancomycin-Resistant Enterococci (VRE) | 5 | 10 | - | [2] |

| Staphylococcus aureus | 5 | 10 | 250 | [2][3] |

| Escherichia coli | 10 | 20 | 250 | [2][3] |

| Salmonella typhi | 2.5 | 5 | 250 | [2][3] |

| Pseudomonas aeruginosa | >20 | >20 | 125 | [2][3] |

Data for this compound is from Nna, P.J., et al. (2019).[2] Data for trans-Fagaramide is from a separate study.[3]

Antifungal Activity

This compound also exhibits a broad spectrum of activity against various fungal species, including plant pathogens and opportunistic human pathogens. The MIC and MFC values are detailed in Table 2.

Table 2: Antifungal Spectrum of this compound

| Test Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus flavus | 5 | 10 | [2] |

| Aspergillus fumigatus | 2.5 | 5 | [2] |

| Aspergillus niger | 10 | 20 | [2] |

| Coniophora puteana | 1.25 | 2.5 | [2] |

| Fibroporia vaillantii | 1.25 | 2.5 | [2] |

| Fomitopsis pinicola | 2.5 | 5 | [2] |

| Fusarium oxysporum | 5 | 10 | [2] |

| Fusarium proliferatum | 10 | 20 | [2] |

| Rhizopus sp. | 2.5 | 5 | [2] |

| Sclerotium rolfsii | 1.25 | 2.5 | [2] |

| Serpula lacrymans | 1.25 | 2.5 | [2] |

Data is from Nna, P.J., et al. (2019).[2]

Experimental Protocols

The following protocols are based on the methodologies described for determining the antimicrobial activity of this compound.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth dilution method.

-

Preparation of this compound Stock Solution: A stock solution of this compound was prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve a specific concentration.[2]

-

Preparation of Serial Dilutions: A two-fold serial dilution of the this compound stock solution was performed in sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes. This creates a range of decreasing concentrations of the compound.[2]

-

Inoculum Preparation: Pure cultures of the test microorganisms were grown in their respective broths to a standardized density, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[2]

-

Inoculation: Each tube containing the this compound dilution was inoculated with a standardized volume of the microbial suspension.[2]

-

Controls: Positive (broth with inoculum, no this compound) and negative (broth only) controls were included.

-

Incubation: The inoculated tubes were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[2]

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.[2]

Broth Microdilution Assay Workflow

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC was determined to ascertain whether this compound is microbistatic or microbicidal.

-

Subculturing: Following the MIC determination, a small aliquot from each tube showing no visible growth was subcultured onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[2]

-

Incubation: The agar plates were incubated under the same conditions as the initial MIC assay.[2]

-

MBC/MFC Determination: The MBC or MFC was defined as the lowest concentration of this compound that resulted in no microbial growth on the subculture plates, indicating a 99.9% killing of the initial inoculum.[2]

Putative Mechanism of Action

While the precise molecular mechanism of this compound's antimicrobial activity has not been definitively elucidated, its structural similarity to other bioactive cinnamamides and alkamides provides a strong basis for a proposed mechanism of action.

Disruption of Cell Membrane Integrity

A primary proposed mechanism is the disruption of the microbial cell membrane. This compound's lipophilic nature, conferred by its cinnamoyl and isobutyl moieties, likely facilitates its insertion into the phospholipid bilayer of bacterial and fungal cell membranes.[4][5] This insertion can lead to:

-

Increased Membrane Permeability: Alteration of the membrane structure can lead to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[5][6]

-

Disruption of Membrane Potential: The dissipation of the electrochemical gradient across the membrane can impair vital cellular processes, including ATP synthesis and nutrient transport.[6]

Inhibition of Cell Division

Another plausible mechanism is the inhibition of microbial cell division. Structurally related compounds, such as cinnamaldehyde, have been shown to inhibit the function of FtsZ, a crucial protein in bacterial cytokinesis.[7][8][9] FtsZ polymerizes to form the Z-ring at the site of cell division, and its inhibition leads to filamentation and eventual cell lysis. This compound may interact with FtsZ, disrupting its polymerization and thereby halting cell division.

Interference with Fungal Ergosterol Biosynthesis

In fungi, this compound may interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Cinnamaldehyde has been demonstrated to inhibit ergosterol biosynthesis, leading to a compromised cell membrane and increased susceptibility.[10][11] this compound could potentially target key enzymes in the ergosterol biosynthesis pathway, disrupting fungal cell integrity and function.

Putative Antimicrobial Mechanism of this compound

Conclusion and Future Directions

This compound exhibits a promising broad-spectrum antimicrobial activity against a range of bacteria and fungi. Its efficacy, coupled with its natural origin, positions it as a valuable lead compound for the development of new antimicrobial therapies.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound in both bacterial and fungal cells to confirm the proposed mechanisms of action.

-

Investigating the potential for synergistic effects when combined with existing antimicrobial agents.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

-

Exploring the structure-activity relationships of this compound derivatives to optimize its antimicrobial potency and pharmacokinetic properties.

A deeper understanding of this compound's antimicrobial properties will be instrumental in harnessing its therapeutic potential in the fight against infectious diseases.

References

- 1. journalsarjnp.com [journalsarjnp.com]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. graphviz.org [graphviz.org]

- 4. mdpi.com [mdpi.com]

- 5. Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal activity of cinnamaldehyde against Fusarium sambucinum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal mechanism of cinnamaldehyde and citral combination against Penicillium expansum based on FT-IR fingerprint, plasma membrane, oxidative stress and volatile profile - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Basis of Traditional Medicine: A Technical Guide to Fagaramide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the traditional medicinal uses of plants containing Fagaramide, delving into its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.

Introduction: From Traditional Remedy to Modern Pharmacological Probe

For centuries, traditional medicine systems across Africa have utilized various parts of plants from the Zanthoxylum genus (Family: Rutaceae) to treat a wide array of ailments.[1][2][3] These applications range from managing inflammatory conditions and pain to treating infectious diseases and even cancer.[1][3][4] Scientific investigation into the phytochemical constituents of these plants has led to the isolation of this compound, a bioactive alkamide, as a significant contributor to their therapeutic effects. This guide synthesizes the current understanding of this compound, bridging its ethnobotanical history with modern pharmacological and mechanistic studies.

Plants Containing this compound and Their Traditional Medicinal Uses

This compound has been predominantly isolated from various species of the Zanthoxylum genus, which are woody, spiny shrubs or trees found in tropical and subtropical regions.

Table 1: Plants Containing this compound and Their Documented Traditional Medicinal Uses

| Plant Species | Part(s) Used | Traditional Medicinal Uses | Geographic Region of Use |

| Zanthoxylum zanthoxyloides | Stem bark, Roots | Malaria, fever, sickle cell anemia, tuberculosis, paralysis, edema, general body weakness, intestinal problems (colic, dysentery, worms), gonorrhea, urethritis, cancer, swellings, wounds, leprosy, syphilitic sores, rheumatic and arthritic pain, hernia, toothache, urinary tract infections, venereal diseases.[1][2] | Cameroon, Southern Nigeria, Uganda[1][2] |

| Zanthoxylum leprieurii | Stem bark | Tuberculosis, cough-related infections, malaria, HIV, and various bacterial infections.[3] | Uganda and other parts of Africa[3] |

| Zanthoxylum chalybeum | Stem bark | Management of cancer.[4] | Not specified |

| Alchornea boonei | Leaves | Microbial infections.[5] | Uganda[5] |

| Ipomoea cairica | Aerial parts | Microbial infections.[5] | Uganda[5] |

Pharmacological Activities and Quantitative Data

This compound exhibits a range of pharmacological activities that substantiate its traditional uses. This section summarizes the key findings and presents available quantitative data.

Antimicrobial Activity

This compound has demonstrated activity against a variety of pathogenic microbes, supporting the traditional use of Zanthoxylum species for treating infections.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | 125[5] |

| Staphylococcus aureus | 250[5] |

| Salmonella typhi | 250[5] |

| Escherichia coli | 250[5] |

Cytotoxic (Anti-cancer) Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, lending credence to its traditional use in cancer management.

Table 3: Cytotoxic Activity (IC₅₀) of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| CCRF-CEM | Leukemia (drug-sensitive) | < 50[1] |

| CEM/ADR5000 | Leukemia (multidrug-resistant) | < 50[1] |

| H9c2 | Cardiomyoblast | > 50 |

| MCF7 | Breast adenocarcinoma | > 50 |

| HepG2 | Hepatocellular carcinoma | > 50 |

| U-87 | Glioblastoma | > 50 |

*Data for synthetic analogs of trans-fagaramide.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

Emerging evidence suggests that the anti-inflammatory and analgesic effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK1/2) signaling pathways. These pathways are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Plant extracts containing this compound have been shown to inhibit this process.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the ERK1/2 Signaling Pathway

The ERK1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is also crucial in transducing extracellular signals to cellular responses, including inflammation. Activation of this pathway leads to the phosphorylation of various downstream targets that promote the expression of inflammatory mediators. Extracts from plants containing this compound have been shown to suppress the phosphorylation of ERK1/2.

Caption: this compound's inhibitory effect on the ERK1/2 signaling cascade.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to assess the pharmacological activities of this compound.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from plant material is outlined below.

Caption: General workflow for this compound extraction and isolation.

Protocol Details:

-

Plant Material Preparation: The stem bark of the plant is collected, air-dried at room temperature, and then pulverized into a fine powder using a mortar and pestle or a mechanical grinder.

-

Soxhlet Extraction: The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus using a non-polar solvent such as hexane for an extended period (e.g., 72 hours).

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude hexane extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. The resulting solid is further purified by recrystallization to obtain pure this compound crystals.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Antimicrobial Activity - Broth Dilution Method for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Nutrient Broth or Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity - MTT Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours to allow formazan crystal formation.

-

Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound, a key bioactive compound from traditionally used medicinal plants, exhibits a compelling profile of antimicrobial, anti-inflammatory, analgesic, and cytotoxic activities. The scientific evidence increasingly supports its ethnobotanical applications and points towards the inhibition of the NF-κB and ERK1/2 signaling pathways as a core mechanism for its anti-inflammatory and analgesic effects.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and ERK1/2 pathways.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound to optimize its therapeutic potential.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to establish the efficacy and safety of purified this compound for various therapeutic indications.

-

Lead Optimization: Utilizing the this compound scaffold for the development of novel, more potent, and selective therapeutic agents.

The continued investigation of this compound holds significant promise for the development of new drugs for a range of diseases, demonstrating the invaluable contribution of traditional knowledge to modern medicine.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bowdish.ca [bowdish.ca]

- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Fagaramide Biosynthesis Pathway: A Technical Guide for Researchers

Abstract

Fagaramide is a bioactive alkamide found in various plant species, notably within the genus Zanthoxylum. It has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in plants, drawing upon established knowledge of phenylpropanoid and amino acid metabolism. This document outlines the key enzymatic steps, presents hypothetical quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the biochemical cascade.

Introduction

This compound, chemically known as (2E)-N-isobutyl-3-(1,3-benzodioxol-5-yl)prop-2-enamide, belongs to the class of natural products called alkamides or phenolamides.[1] These compounds are characterized by an amide bond linking a fatty acid or a phenylpropanoid-derived acyl moiety to an amine. This compound has been isolated from several Zanthoxylum species and is recognized for its potential therapeutic properties.[2][3][4] The biosynthesis of such specialized metabolites is a complex process involving multiple enzymatic reactions and intersecting metabolic pathways. While the complete this compound biosynthetic pathway has not been fully elucidated in a single plant species, a putative pathway can be constructed based on well-characterized analogous pathways, such as those for piperine and other alkamides.[5][6]

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to occur in two distinct branches that converge in a final condensation step. The first branch involves the phenylpropanoid pathway to synthesize the piperonylic acid moiety, while the second branch involves the decarboxylation of an amino acid to produce the isobutylamine moiety.

Biosynthesis of the Piperonoyl-CoA Moiety

The aromatic core of this compound, the piperonoyl group (3,4-methylenedioxyphenyl), is derived from the essential amino acid L-phenylalanine via the general phenylpropanoid pathway.[7][8]

The key enzymatic steps are proposed as follows:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to form trans-cinnamic acid.[8][9]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid.[9]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[7]

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl 3'-Hydroxylase (C3'H): This enzyme hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): CCoAOMT methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[2][10][11]

-

Formation of the Methylenedioxy Bridge: A key step in forming the characteristic piperonyl group is the formation of a methylenedioxy bridge from an ortho-hydroxymethoxy-phenyl group. This reaction is catalyzed by a specific cytochrome P450 enzyme.

-

Activation to CoA-ester: The resulting piperonylic acid (or a related cinnamic acid derivative) is then activated to its corresponding CoA-ester by a CoA ligase, making it ready for the final condensation step.[12][13]

Biosynthesis of the Isobutylamine Moiety

The isobutylamine portion of this compound is likely derived from the branched-chain amino acid L-valine.

-

Valine Decarboxylase: A pyridoxal-5'-phosphate (PLP)-dependent decarboxylase is hypothesized to catalyze the removal of the carboxyl group from L-valine to yield isobutylamine.[14][15]

Final Condensation Step

The final step in this compound biosynthesis is the condensation of the two precursors.

-

Amide Synthase / N-Acyltransferase: An N-acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) superfamily, catalyzes the formation of an amide bond between piperonoyl-CoA and isobutylamine to yield this compound.[16][17]

Visualization of the Biosynthesis Pathway

Caption: Putative biosynthetic pathway of this compound in plants.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not yet available in the literature. The following tables are provided as templates for researchers to structure their data upon experimental determination.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 - 200 | 10 - 50 | 5x10⁴ - 1x10⁶ |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 20 - 100 | 5 - 20 | 5x10⁴ - 1x10⁶ |

| Caffeoyl-CoA O-Methyltransferase (CCoAOMT) | Caffeoyl-CoA | 10 - 50 | 2 - 10 | 4x10⁴ - 1x10⁶ |

| Valine Decarboxylase | L-Valine | 100 - 500 | 1 - 5 | 2x10³ - 5x10⁴ |

| N-Acyltransferase | Piperonoyl-CoA | 5 - 25 | 0.5 - 2 | 2x10⁴ - 4x10⁵ |

| N-Acyltransferase | Isobutylamine | 50 - 250 | 0.5 - 2 | 2x10³ - 4x10⁴ |

Table 2: Hypothetical Metabolite Concentrations in Zanthoxylum spp. Leaf Tissue

| Metabolite | Concentration (µg/g fresh weight) |

| L-Phenylalanine | 50 - 150 |

| trans-Cinnamic Acid | 5 - 20 |

| p-Coumaric Acid | 10 - 40 |

| L-Valine | 100 - 300 |

| This compound | 20 - 100 |

Experimental Protocols

The following are generalized protocols for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Protocol: Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify a candidate enzyme (e.g., a putative N-acyltransferase) for in vitro characterization.

Workflow Diagram:

Caption: Workflow for recombinant protein expression and purification.

Methodology:

-

Gene Cloning: Total RNA is extracted from young leaf tissue of a Zanthoxylum species. First-strand cDNA is synthesized using reverse transcriptase. The full-length coding sequence of the target gene is amplified by PCR using gene-specific primers containing restriction sites for cloning. The PCR product is then ligated into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient. The purity of the eluted protein is assessed by SDS-PAGE.

Protocol: In Vitro Enzyme Assay for N-Acyltransferase Activity

Objective: To determine the ability of a purified recombinant enzyme to synthesize this compound from its precursors.

Methodology:

-

Reaction Mixture: A typical reaction mixture (100 µL total volume) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified recombinant N-acyltransferase

-

50 µM Piperonoyl-CoA (acyl donor)

-

200 µM Isobutylamine (acyl acceptor)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes. Control reactions are performed without the enzyme or without one of the substrates.

-

Reaction Quenching and Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate and 1 µL of formic acid. The mixture is vortexed vigorously, and the phases are separated by centrifugation. The organic (ethyl acetate) phase is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

Analysis: The dried residue is redissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of this compound, by comparison to an authentic standard.

Protocol: Metabolite Profiling of Plant Tissues

Objective: To identify and quantify this compound and its precursors in plant tissues.

Methodology:

-

Sample Preparation: Fresh plant tissue (e.g., leaves, roots) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue (e.g., 100 mg) is extracted with a suitable solvent, such as methanol or ethyl acetate, often with sonication or shaking. The mixture is centrifuged, and the supernatant is collected.

-

Analysis by LC-MS: The extract is filtered and injected into an LC-MS system.

-

Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using water and acetonitrile, both often containing 0.1% formic acid.

-

Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF, operating in positive ion mode. This compound and its precursors are identified based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards. Quantification can be performed using a standard curve.

-

Conclusion

The biosynthesis of this compound is a fascinating example of the interplay between primary and specialized metabolism in plants. This guide presents a putative pathway based on strong biochemical precedents, providing a solid foundation for future research. The elucidation of the specific enzymes and regulatory mechanisms involved in this compound production will be critical for harnessing its full potential through metabolic engineering and synthetic biology approaches. The experimental protocols and data presentation formats outlined herein offer a roadmap for researchers aiming to contribute to this exciting field.

References

- 1. Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities [mdpi.com]

- 2. Frontiers | CCoAOMT positively regulates the biosynthesis of secondary metabolites in Zanthoxylum armatum [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants [frontiersin.org]

- 10. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Feruloyl-CoA synthetases and feruloyl-CoA hydratase/lyases: Expression, biochemical characterisation, and generation of vanillin from ferulic acid and lignocellulosic hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Phloem-Specific Expression of Tyrosine/Dopa Decarboxylase Genes and the Biosynthesis of Isoquinoline Alkaloids in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fagaramide Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a bioactive alkamide found in various plant species, particularly of the Zanthoxylum genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The effective extraction of this compound from plant matrices is a critical first step for its study and potential pharmaceutical development. This document provides detailed application notes and protocols for the extraction of this compound, summarizing conventional and modern methods. It includes comparative data, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable extraction strategy.

Introduction to this compound and its Sources

This compound is a naturally occurring isobutylamide that has been isolated from several medicinal plants. It is particularly abundant in the stem bark of Zanthoxylum species, which are used in traditional medicine to treat a variety of ailments[1][2]. The growing body of evidence supporting its pharmacological activities necessitates standardized and efficient methods for its extraction and purification.

Overview of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of the isolated this compound. Both conventional and modern techniques can be employed, each with its own advantages and limitations.

Conventional Methods:

-

Soxhlet Extraction: A classical and widely used method for exhaustive extraction of phytochemicals. It involves continuous washing of the plant material with a heated solvent.

-

Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period.

Modern Methods:

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction.

Comparative Analysis of Extraction Methods

While direct comparative studies on this compound extraction are limited, the following table summarizes typical parameters and expected outcomes based on the extraction of similar bioactive compounds from plant materials.

| Extraction Method | Typical Solvents | Temperature (°C) | Time | This compound Yield | Purity | Advantages | Disadvantages |

| Soxhlet Extraction | Hexane, Chloroform, Methanol, Ethanol | Solvent Boiling Point | 24 - 72 hours | Moderate to High | Moderate | Exhaustive extraction, well-established | Time-consuming, large solvent volume, potential thermal degradation |

| Maceration | Ethanol, Methanol, Chloroform | Room Temperature | 3 - 7 days | Low to Moderate | Low to Moderate | Simple, requires minimal equipment | Time-consuming, lower efficiency |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25 - 60 | 20 - 60 min | High | High | Fast, efficient, reduced solvent consumption | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 50 - 100 | 5 - 30 min | High | High | Very fast, highly efficient | Requires specialized equipment, potential for localized overheating |

Detailed Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol is based on established methods for extracting this compound from Zanthoxylum stem bark[1][2][3].

Materials:

-

Dried and powdered plant material (e.g., Zanthoxylum stem bark)

-

Hexane (analytical grade)

-

Soxhlet apparatus (thimble, condenser, round-bottom flask)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Place 50 g of the dried, powdered plant material into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 500 mL of hexane.

-

Assemble the Soxhlet apparatus and place the flask in a heating mantle.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 24-72 hours.

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Remove the round-bottom flask containing the extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude this compound extract.

-

The crude extract can be further purified using column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure for the efficient extraction of this compound.

Materials:

-

Dried and powdered plant material

-

Ethanol (70%)

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Place 20 g of the dried, powdered plant material in a 500 mL beaker.

-

Add 200 mL of 70% ethanol to achieve a 1:10 solid-to-solvent ratio.

-

Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Apply ultrasonic waves at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

-

After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant residue.

-

Wash the residue with a small amount of fresh solvent to ensure complete recovery.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C.

Experimental and Logical Workflows (Graphviz)

Caption: General workflow for this compound extraction from plant material.

Potential Signaling Pathways of this compound

The therapeutic effects of this compound are attributed to its modulation of various cellular signaling pathways. Based on its reported anti-inflammatory and anticancer activities, the following pathways are likely targets.

Anti-Inflammatory Signaling Pathway

This compound may exert its anti-inflammatory effects by inhibiting key pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Potential anti-inflammatory signaling pathway of this compound.

Anticancer Signaling Pathway

In the context of cancer, this compound may induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating pathways such as the PI3K/Akt/mTOR pathway.

Caption: Potential anticancer signaling pathway of this compound.

Conclusion

The extraction of this compound from plant material can be achieved through various methods, with modern techniques like UAE and MAE offering significant advantages in terms of efficiency and reduced processing time. The choice of method will depend on the available resources and the desired scale of extraction. The protocols and workflows provided herein serve as a comprehensive guide for researchers. Further investigation into the specific molecular targets of this compound will be crucial for elucidating its mechanisms of action and advancing its potential as a therapeutic agent.

References

Laboratory Synthesis of trans-Fagaramide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Fagaramide, chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, is a naturally occurring alkamide found in various plants of the Rutaceae family. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This document provides detailed application notes and protocols for the laboratory synthesis of trans-fagaramide, catering to researchers in medicinal chemistry and drug development. Two primary synthetic routes are presented: a Knoevenagel-Doebner condensation followed by a peptide coupling, and a proposed Wittig reaction.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | PubChem |

| Molecular Formula | C14H17NO3 | PubChem |

| Molecular Weight | 247.29 g/mol | PubChem |

| Appearance | White to light yellow crystalline powder | Chem-Impex |

| Melting Point | 118-120 °C | - |

| CAS Number | 495-86-3 | PubChem |

Synthetic Routes

Two effective methods for the laboratory synthesis of trans-fagaramide are detailed below.

Method 1: Knoevenagel-Doebner Condensation and Peptide Coupling

This two-step synthesis involves the formation of an acrylic acid intermediate via a Knoevenagel-Doebner condensation, followed by an amide bond formation with isobutylamine.

Experimental Workflow

Caption: Synthetic workflow for trans-fagaramide via Knoevenagel-Doebner condensation and peptide coupling.

Step 1: Synthesis of 3-(1,3-benzodioxol-5-yl)acrylic acid

This step involves the condensation of piperonal with malonic acid in the presence of pyridine and a catalytic amount of piperidine.[1][2]

Protocol:

-

To a solution of piperonal (1.0 eq) in pyridine (3-5 mL per gram of piperonal), add malonic acid (1.2 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture at 100°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3-(1,3-benzodioxol-5-yl)acrylic acid.

-

The crude product can be purified by recrystallization from ethanol/water.

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Piperonal | 1.0 | 150.13 |

| Malonic Acid | 1.2 | 104.06 |

| Pyridine | Solvent | 79.10 |

| Piperidine | 0.1 | 85.15 |

Step 2: Synthesis of trans-Fagaramide via Peptide Coupling

The acrylic acid intermediate is then coupled with isobutylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[3][4]

Protocol:

-

Dissolve 3-(1,3-benzodioxol-5-yl)acrylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at 0°C.

-

Add isobutylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain trans-fagaramide.

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-(1,3-benzodioxol-5-yl)acrylic acid | 1.0 | 192.17 |

| Isobutylamine | 1.1 | 73.14 |

| EDC | 1.2 | 191.70 |

| HOBt | 1.2 | 135.13 |

| DMF | Solvent | 73.09 |

Method 2: Proposed Wittig Reaction

This method proposes the synthesis of trans-fagaramide via a Wittig reaction between piperonal and a custom phosphonium ylide.

Experimental Workflow

Caption: Proposed synthetic workflow for trans-fagaramide via a Wittig reaction.

Protocol:

-

Synthesis of the Phosphonium Ylide Precursor:

-

Synthesize 2-bromo-N-isobutylacetamide by reacting bromoacetyl bromide with isobutylamine in the presence of a base (e.g., triethylamine) at 0°C to room temperature.

-

React the resulting 2-bromo-N-isobutylacetamide with triphenylphosphine in a suitable solvent like toluene under reflux to form the phosphonium salt, (isobutylcarbamoylmethyl)triphenylphosphonium bromide.

-

-

Wittig Reaction:

-

Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., THF).

-

Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), at 0°C to generate the phosphonium ylide.

-

Add a solution of piperonal (1.0 eq) in the same solvent to the ylide solution.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield trans-fagaramide.

-

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| (isobutylcarbamoylmethyl)triphenylphosphonium bromide | 1.1 | 470.38 |

| Piperonal | 1.0 | 150.13 |

| Sodium Hydride (60% dispersion in oil) | 1.1 | 24.00 |

| Anhydrous THF | Solvent | 72.11 |

Spectroscopic Data

| Data Type | trans-Fagaramide |

| ¹H NMR (CDCl₃, ppm) | δ 7.61 (d, J=15.6 Hz, 1H), 7.04 (d, J=1.6 Hz, 1H), 6.91 (dd, J=8.0, 1.6 Hz, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.26 (d, J=15.6 Hz, 1H), 5.99 (s, 2H), 5.65 (br s, 1H, NH), 3.19 (t, J=6.6 Hz, 2H), 1.84 (m, 1H), 0.94 (d, J=6.8 Hz, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 165.9, 148.3, 148.2, 140.7, 129.0, 124.2, 119.9, 108.6, 106.1, 101.5, 47.2, 28.7, 20.2 |

| IR (KBr, cm⁻¹) | 3300 (N-H), 1655 (C=O, amide I), 1620 (C=C), 1540 (N-H, amide II), 1250, 1040 (C-O-C) |

| MS (ESI+) | m/z 248.1281 [M+H]⁺ |

Potential Signaling Pathway Inhibition: NF-κB Pathway